molecular formula C16H24N2O2 B12333646 benzyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate

benzyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate

Cat. No.: B12333646
M. Wt: 276.37 g/mol
InChI Key: OTZQQBHLHJQVHF-OAHLLOKOSA-N
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Description

®-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group, an isobutyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions using isobutyl halides under basic conditions.

    Benzylation: The benzyl group is introduced through a benzylation reaction using benzyl halides.

    Formation of the Carboxylate Group: The carboxylate group is introduced through esterification reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and isobutyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or isobutyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

®-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride
  • (S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride
  • ®-1-Boc-2-isobutylpiperazine hydrochloride

Uniqueness

®-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack the benzyl group or have different substituents.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-13(2)10-15-11-18(9-8-17-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3/t15-/m1/s1

InChI Key

OTZQQBHLHJQVHF-OAHLLOKOSA-N

Isomeric SMILES

CC(C)C[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC1CN(CCN1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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